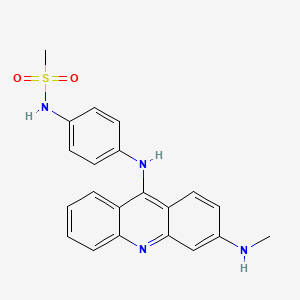
Methanesulfonanilide, 4'-(3-(methylamino)-9-acridinylamino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanesulfonanilide, 4’-(3-(methylamino)-9-acridinylamino)- is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes a methanesulfonanilide group and an acridine moiety linked through a methylamino bridge. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonanilide, 4’-(3-(methylamino)-9-acridinylamino)- typically involves multi-step organic reactions. One common method includes the initial formation of the acridine derivative, followed by the introduction of the methanesulfonanilide group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. For instance, the Suzuki–Miyaura coupling reaction is frequently employed, utilizing palladium catalysts and boron reagents .
Industrial Production Methods
In an industrial setting, the production of Methanesulfonanilide, 4’-(3-(methylamino)-9-acridinylamino)- is scaled up using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process involves continuous flow reactors and automated systems to maintain consistent quality and reduce production time. The choice of reagents and catalysts is crucial to minimize by-products and enhance the overall yield.
Análisis De Reacciones Químicas
Types of Reactions
Methanesulfonanilide, 4’-(3-(methylamino)-9-acridinylamino)- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applicability in different fields.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions to introduce oxygen functionalities.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups, altering the compound’s reactivity.
Substitution: Nucleophilic substitution reactions are facilitated by reagents like sodium hydroxide or potassium carbonate, often in polar solvents to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds. Substitution reactions typically result in the replacement of specific groups with nucleophiles, leading to a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
Methanesulfonanilide, 4’-(3-(methylamino)-9-acridinylamino)- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways, making it a candidate for drug development.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals due to its stable chemical properties
Mecanismo De Acción
The mechanism of action of Methanesulfonanilide, 4’-(3-(methylamino)-9-acridinylamino)- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and modulating biological pathways. For instance, it may inhibit certain enzymes by binding to their active sites, preventing substrate access and subsequent reactions. The pathways involved often include signal transduction and metabolic processes, which are crucial for maintaining cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
Methylaminoquinolines: These compounds share the methylamino group and have similar applications in medicinal chemistry and material science.
Dimethylaminoquinolines: These derivatives are known for their proton sponge properties and are used in various chemical reactions and industrial applications.
Uniqueness
Methanesulfonanilide, 4’-(3-(methylamino)-9-acridinylamino)- stands out due to its unique combination of the methanesulfonanilide and acridine moieties This structure imparts distinct chemical and biological properties, making it more versatile compared to other similar compounds
Propiedades
Número CAS |
66147-73-7 |
|---|---|
Fórmula molecular |
C21H20N4O2S |
Peso molecular |
392.5 g/mol |
Nombre IUPAC |
N-[4-[[3-(methylamino)acridin-9-yl]amino]phenyl]methanesulfonamide |
InChI |
InChI=1S/C21H20N4O2S/c1-22-16-11-12-18-20(13-16)24-19-6-4-3-5-17(19)21(18)23-14-7-9-15(10-8-14)25-28(2,26)27/h3-13,22,25H,1-2H3,(H,23,24) |
Clave InChI |
WSIDMACYGUCWEA-UHFFFAOYSA-N |
SMILES canónico |
CNC1=CC2=NC3=CC=CC=C3C(=C2C=C1)NC4=CC=C(C=C4)NS(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




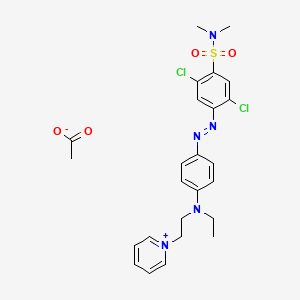
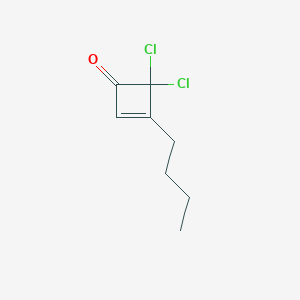
![Methyl 7-oxo-3-phenyl-7H-thiazolo[3,2-a]pyrimidine-5-carboxylate](/img/structure/B14477118.png)
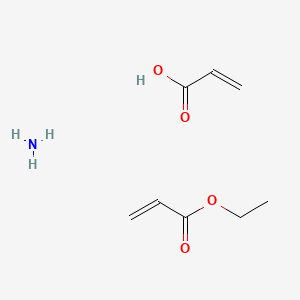
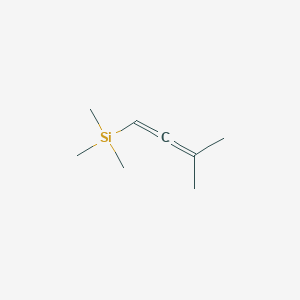
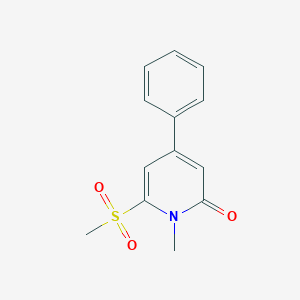
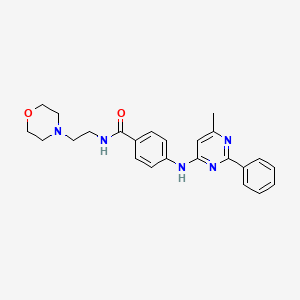
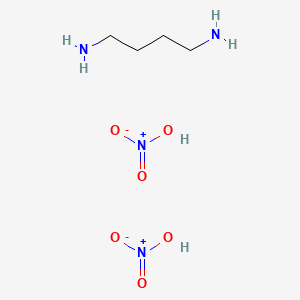
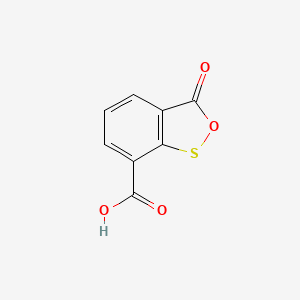
![9,9-Diethyl-1,4-dioxa-7-azaspiro[4.4]nonan-8-one](/img/structure/B14477156.png)
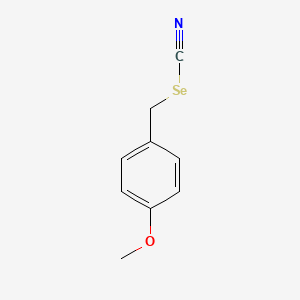
![2-[Chloro(3,4,5-trimethoxyphenyl)methyl]-4-methylpyridine](/img/structure/B14477178.png)
